molecular formula C17H22N2O5 B2966319 1-Boc-4-(Cbz-amino)-3-pyrrolidinone CAS No. 288083-67-0

1-Boc-4-(Cbz-amino)-3-pyrrolidinone

Cat. No.: B2966319
CAS No.: 288083-67-0
M. Wt: 334.372
InChI Key: RYZYWTOZMAUABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(Cbz-amino)-3-pyrrolidinone is a compound known for its applications in organic synthesis. This compound is characterized by its tert-butoxycarbonyl (Boc) and carbobenzoxy (Cbz) functional groups. These groups are commonly used as protecting groups in organic synthesis, particularly for amines .

Preparation Methods

The preparation of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone involves several synthetic routes. One common method is the reaction of 4-(Cbz-amino)-3-pyrrolidinone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Chemical Reactions Analysis

1-Boc-4-(Cbz-amino)-3-pyrrolidinone undergoes various chemical reactions, including:

Scientific Research Applications

1-Boc-4-(Cbz-amino)-3-pyrrolidinone is widely used in scientific research, particularly in the fields of chemistry and biology. In organic synthesis, it serves as a building block for the synthesis of various heterocyclic compounds. It is also used in the development of novel drug candidates and in the synthesis of complex molecules for medicinal chemistry.

In biology, the compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its protected amine groups allow for selective modification of biomolecules, facilitating the study of biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone is primarily related to its role as a protecting group in organic synthesis. The Boc group provides stability to the amine functionality, preventing unwanted reactions during multi-step synthesis.

Comparison with Similar Compounds

1-Boc-4-(Cbz-amino)-3-pyrrolidinone is similar to other Boc- and Cbz-protected amines, such as 1-Boc-4-(Cbz-amino)piperidine. its unique structure as a pyrrolidinone derivative provides distinct reactivity and stability compared to piperidine derivatives. Other similar compounds include:

These compounds share similar protecting groups but differ in their core structures, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

tert-butyl 3-oxo-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-9-13(14(20)10-19)18-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZYWTOZMAUABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.